molecular formula C15H19F5N2O3SSi B13828701 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate

Cat. No.: B13828701
M. Wt: 430.5 g/mol
InChI Key: DZHZOGYKWKTGKV-UHFFFAOYSA-M
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Description

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate is a chemical compound with the molecular formula C15H19F5N2O3SSi and a molecular weight of 430.47 g/mol. This compound is known for its unique structure, which includes a trimethylsilyl group, a difluoromethyl group, and a phenyl group attached to a methylimidazolium core. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate involves several steps. One common method includes the reaction of 1-trimethylsilyl-2-phenyl-3-methylimidazolium with difluoromethylating agents under specific conditions. The reaction typically requires the presence of a base and a solvent such as acetonitrile. The product is then purified through crystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a building block for drug development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate involves its ability to participate in various chemical reactionsThe difluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

At the molecular level, the compound can interact with specific targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate can be compared with other similar compounds, such as:

    1-Trimethylsilyl-2-phenyl-3-methylimidazolium triflate: This compound lacks the difluoromethyl group, which can affect its reactivity and applications.

    Difluoromethyl-2-phenyl-3-methylimidazolium triflate: This compound lacks the trimethylsilyl group, which can influence its stability and reactivity.

    1-Trimethylsilyl-difluoromethyl-2-phenylimidazolium triflate: This compound lacks the methyl group on the imidazolium ring, which can impact its chemical properties and applications.

The presence of both the trimethylsilyl and difluoromethyl groups in this compound makes it unique and versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H19F5N2O3SSi

Molecular Weight

430.5 g/mol

IUPAC Name

[difluoro-(3-methyl-2-phenylimidazol-3-ium-1-yl)methyl]-trimethylsilane;trifluoromethanesulfonate

InChI

InChI=1S/C14H19F2N2Si.CHF3O3S/c1-17-10-11-18(14(15,16)19(2,3)4)13(17)12-8-6-5-7-9-12;2-1(3,4)8(5,6)7/h5-11H,1-4H3;(H,5,6,7)/q+1;/p-1

InChI Key

DZHZOGYKWKTGKV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(N(C=C1)C(F)(F)[Si](C)(C)C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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